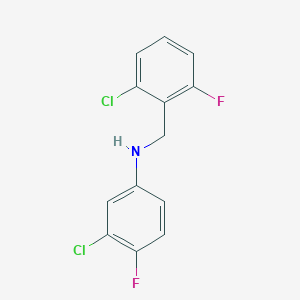![molecular formula C17H26N4O3 B12490318 tert-butyl {1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12490318.png)
tert-butyl {1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(5-cyclopropyl-2H-pyrazole-3-carbonyl)piperidin-4-yl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tert-butyl carbamate group, a piperidine ring, and a pyrazole moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(5-cyclopropyl-2H-pyrazole-3-carbonyl)piperidin-4-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions with bases like cesium carbonate in solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the integrity of the compound during large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[1-(5-cyclopropyl-2H-pyrazole-3-carbonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, tert-butyl N-[1-(5-cyclopropyl-2H-pyrazole-3-carbonyl)piperidin-4-yl]carbamate is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new medications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(5-cyclopropyl-2H-pyrazole-3-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Used in similar synthetic applications but lacks the pyrazole and piperidine moieties.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate: Another compound with a tert-butyl group but different functional groups and applications.
Uniqueness
The uniqueness of tert-butyl N-[1-(5-cyclopropyl-2H-pyrazole-3-carbonyl)piperidin-4-yl]carbamate lies in its complex structure, which allows for a wide range of chemical reactions and applications. Its combination of a tert-butyl carbamate group, a piperidine ring, and a pyrazole moiety makes it a versatile and valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C17H26N4O3 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H26N4O3/c1-17(2,3)24-16(23)18-12-6-8-21(9-7-12)15(22)14-10-13(19-20-14)11-4-5-11/h10-12H,4-9H2,1-3H3,(H,18,23)(H,19,20) |
Clave InChI |
SGXXZRJNDZFBDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=NNC(=C2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


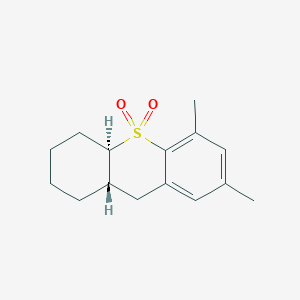
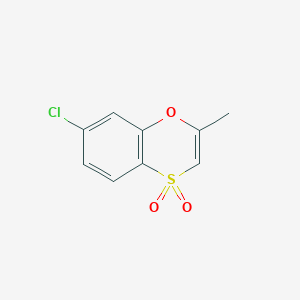
![{2-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B12490249.png)
![N-(2,5-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12490256.png)
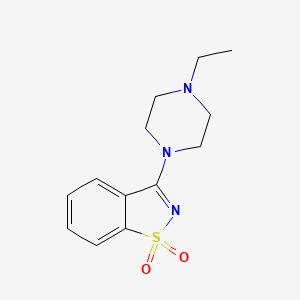
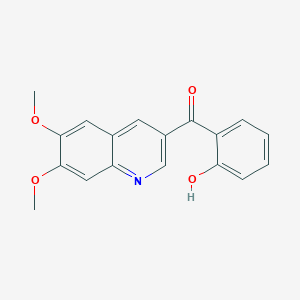

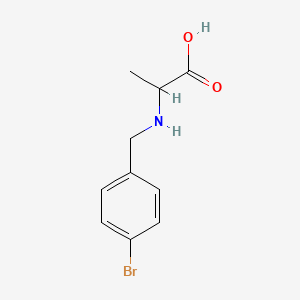
![N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B12490305.png)
![2-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12490313.png)
![[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B12490322.png)

![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12490336.png)
